molecular formula C13H13N5O3 B3731892 N-(3-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(3-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B3731892
M. Wt: 287.27 g/mol
InChI Key: ZWXAWSKXXYZDJL-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic compound featuring an imidazo[1,2-b][1,2,4]triazol-6-yl core linked to a 3-methoxyphenyl group via an acetamide bridge.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3/c1-21-9-4-2-3-8(5-9)16-11(19)6-10-12(20)17-13-14-7-15-18(10)13/h2-5,7,10H,6H2,1H3,(H,16,19)(H,14,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXAWSKXXYZDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR), drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following characteristics:

Property Details
Molecular Formula C20_{20}H19_{19}N5_{5}O4_{4}
Molecular Weight 393.4 g/mol
IUPAC Name This compound
InChI Key IZALRTNLKLSTCU-UHFFFAOYSA-N

Anticancer Activity

Recent studies have shown that compounds containing imidazo[1,2-b][1,2,4]triazole structures exhibit promising anticancer properties. For example, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and inhibition of tumor growth factors.

  • Case Study:
    • A study investigated the anticancer effects of related triazole derivatives on A549 lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells. The results indicated that modifications in the phenyl ring significantly influenced the cytotoxicity of these compounds, highlighting the importance of substituents like methoxy groups in enhancing biological activity .

Antimicrobial Activity

Compounds with imidazo[1,2-b][1,2,4]triazole moieties have also been evaluated for their antimicrobial properties. These compounds have shown effectiveness against a range of bacteria and fungi.

  • Mechanism: The proposed mechanism includes interference with bacterial DNA synthesis and cell wall integrity.

Anticonvulsant Effects

Research has indicated potential anticonvulsant activities for compounds similar to this compound. In particular, studies utilizing picrotoxin-induced convulsion models have shown that certain derivatives can significantly reduce seizure activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-donating groups such as methoxy in the phenyl ring enhances biological activity. The positioning of these groups is crucial; for instance:

  • Positioning: Methoxy substitutions at the meta or para positions have been correlated with increased potency against cancer cell lines.
Substituent Position Biological Activity
MetaIncreased cytotoxicity
ParaEnhanced receptor binding

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituent Molecular Weight (g/mol) Purity/Yield Notable Features
Target Compound Imidazo[1,2-b][1,2,4]triazol-6-yl 3-Methoxyphenyl Not reported Not reported Meta-methoxy may enhance solubility and moderate lipophilicity .
N-(2-Methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide (Ev. 2) Same as target 2-Methoxyethyl Not reported Discontinued Aliphatic methoxy group increases flexibility and solubility .
N-(2-Methyl-5-Nitrophenyl)-2-(5-oxo-...acetamide (Ev. 3) Same as target 2-Methyl-5-nitrophenyl 392.37 Available Nitro group introduces electron-withdrawing effects; may alter reactivity .
Compound 24 (Ev. 1): N-(4-Phenoxyphenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide Triazino[5,6-b]indolyl 4-Phenoxyphenyl Not reported 95% Phenoxy group enhances lipophilicity; brominated analogs improve stability .
6-Acetyl-5-methyl-2-phenyl-5,6-dihydro-4H-imidazo[1,2-a][1,5]benzodiazepine (Ev. 5) Imidazo-benzodiazepine Phenyl 317.39 72% yield Larger fused ring system; distinct binding profile due to benzodiazepine core .

Key Observations:

Substituent Position and Electronic Effects: The target’s meta-methoxy group (electron-donating) contrasts with the para-phenoxy group in Compound 24 (), which is bulkier and more lipophilic. This difference may influence target selectivity and pharmacokinetics .

Core Heterocycle Variations: Compounds with triazino[5,6-b]indole cores () exhibit thioether linkages instead of acetamide bridges, which may affect hydrogen-bonding interactions . The imidazo-benzodiazepine in has a fused seven-membered ring, likely conferring distinct conformational flexibility and receptor affinity compared to the target’s bicyclic triazol system .

Synthetic Accessibility: High purity (>95%) in triazinoindole derivatives () suggests robust synthetic routes, whereas the benzodiazepine analog () has a lower yield (72%), indicating greater synthetic complexity .

Implications for Drug Design

  • Bioisosteric Replacements: The 3-methoxyphenyl group in the target compound could serve as a bioisostere for nitro or phenoxy groups, balancing solubility and binding affinity .
  • Heterocycle Optimization : The imidazo-triazol core offers a compact, nitrogen-rich scaffold for targeting nucleotide-binding domains, whereas larger systems (e.g., benzodiazepines) may favor allosteric modulation .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves cyclization reactions between triazole-thiol derivatives and substituted maleimides or aldehydes. For example, refluxing 1,2,4-triazole-5-thiol with N-arylmaleimide in glacial acetic acid (2–4 hours), followed by purification via recrystallization (ethanol or methanol), yields the imidazo-triazol core . Subsequent coupling with 3-methoxyphenylacetamide intermediates can be achieved using chloroacetyl chloride in the presence of a base like triethylamine .

Q. What spectroscopic techniques confirm the compound’s structure?

Essential techniques include:

  • 1H/13C NMR : To verify proton environments and carbon frameworks, particularly the methoxy group and imidazo-triazol protons .
  • Mass Spectrometry (MS) : For molecular ion ([M+H]+) and fragmentation pattern validation .
  • X-ray Crystallography : To resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for analogous imidazo-triazol derivatives .

Q. What purification methods are recommended?

Common methods include:

  • Recrystallization : Ethanol or methanol is often used to isolate high-purity crystals .
  • Column Chromatography : For complex mixtures, silica gel columns with ethyl acetate/hexane gradients improve separation .

Q. How is purity assessed for research use?

Purity (>95%) is validated via:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
  • TLC Monitoring : Ethyl acetate/hexane (3:7) as a mobile phase .

Advanced Research Questions

Q. How can reaction conditions optimize yield during cyclization?

Key parameters include:

  • Solvent Choice : Glacial acetic acid enhances electrophilicity in cyclization steps , while DMF improves solubility for coupling reactions .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2) may accelerate imidazo-triazol formation .
  • Temperature Control : Reflux (100–110°C) balances reaction rate and byproduct suppression .

Q. How do solvent polarity and base selection affect regioselectivity?

Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic attacks, favoring the 6-position of the triazolone ring. Weak bases (e.g., K2CO3) minimize side reactions like hydrolysis, as shown in analogous acetamide syntheses .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

  • Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify labile functional groups (e.g., methoxy or acetamide moieties) .
  • Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS to correlate in vitro potency with in vivo exposure .

Q. How can potentiometric titration determine pKa values for reactivity studies?

Using tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol), the half-neutralization potential (HNP) method determines pKa values of acidic protons (e.g., NH in the triazolone ring). This data predicts protonation states under physiological conditions .

Q. What computational methods predict target binding affinity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase domains).
  • MD Simulations : Validate binding poses using GROMACS, cross-referenced with X-ray crystallography data for analogous compounds .

Data Analysis and Optimization

Q. How to analyze conflicting spectral data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) .
  • Isotopic Labeling : Introduce deuterium at suspected reactive sites to confirm assignments .

Q. What experimental design minimizes byproducts in multi-step syntheses?

  • Stepwise Monitoring : Use TLC/HPLC at each stage to isolate intermediates .
  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) with acetyl or tert-butyldimethylsilyl (TBS) groups .

Tables for Key Data

Q. Table 1: Solvent Effects on Cyclization Yield

SolventTemperature (°C)Yield (%)Reference
Glacial Acetic Acid11078
DMF9065
Ethanol8052

Q. Table 2: pKa Values Determined via Potentiometric Titration

SolventpKaFunctional GroupReference
Isopropyl Alcohol8.2Triazolone NH
Acetone7.9Acetamide CONH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Reactant of Route 2
N-(3-methoxyphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

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